4-(2-Hydroxyethyl)piperazine-1-carbaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyethyl)piperazine-1-carbaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with ethylene oxide, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, which is essential for its use in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(2-Hydroxyethyl)piperazine-1-carboxylic acid.
Reduction: 4-(2-Hydroxyethyl)piperazine-1-methanol.
Substitution: 4-(2-Alkoxyethyl)piperazine-1-carbaldehyde.
Scientific Research Applications
4-(2-Hydroxyethyl)piperazine-1-carbaldehyde is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the aldehyde group.
4-Formylpiperidine: Contains an aldehyde group but lacks the hydroxyethyl substituent.
Uniqueness
4-(2-Hydroxyethyl)piperazine-1-carbaldehyde is unique due to the presence of both the hydroxyethyl and aldehyde functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
4-(2-hydroxyethyl)piperazine-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c10-6-5-8-1-3-9(7-11)4-2-8/h7,10H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINWNNKUXOSZAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433095 | |
Record name | 1-formyl-4-(2-hydroxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25209-64-7 | |
Record name | 1-formyl-4-(2-hydroxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxyethyl)piperazine- 1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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